2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde
Overview
Description
2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a piperidinyl halide in the presence of a base.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group at the 3-position of the indole ring. This can be achieved using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation, Sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: 2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carboxylic acid
Reduction: 2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with a variety of biological targets, and the presence of the piperidinyl and aldehyde groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carbaldehyde: Lacks the piperidinyl group, which may result in different biological activities and chemical reactivity.
1-(2-Oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde: Similar structure but without the methyl group at the 2-position, which may affect its properties.
2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carboxylic acid: Oxidized form of the compound with different chemical and biological properties.
Uniqueness
2-Methyl-1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core, piperidinyl group, and aldehyde functionality. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-methyl-1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(12-20)14-7-3-4-8-16(14)19(13)11-17(21)18-9-5-2-6-10-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPJZDXQRNRZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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